(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
CAS No.: 2035019-49-7
Cat. No.: VC6553707
Molecular Formula: C18H15N3O4S
Molecular Weight: 369.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035019-49-7 |
|---|---|
| Molecular Formula | C18H15N3O4S |
| Molecular Weight | 369.4 |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C18H15N3O4S/c22-16(4-2-12-1-3-14-15(9-12)25-11-24-14)19-6-7-21-10-20-13-5-8-26-17(13)18(21)23/h1-5,8-10H,6-7,11H2,(H,19,22)/b4-2+ |
| Standard InChI Key | NUKMWTGPWNOOJY-DUXPYHPUSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Introduction
(E)-3-(benzo[d] dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. Its structure combines a benzo[d] dioxole moiety with a thieno[3,2-d]pyrimidine scaffold, which are both recognized for their pharmacological relevance. This article explores the compound's structure, synthesis, and potential applications based on available research.
Structural Overview
The compound features the following key structural elements:
-
Benzo[d]13dioxole Group: Known for its bioactive properties and presence in natural products like safrole.
-
Thieno[3,2-d]pyrimidine Core: A heterocyclic system often associated with anti-inflammatory and anticancer activities.
-
Acrylamide Linkage: Frequently used in drug design for its ability to interact with biological targets via covalent bonding.
The (E)-configuration of the acrylamide ensures rigidity in the molecule, which may enhance its binding specificity to biological receptors.
Potential Biological Activities
Compounds containing benzo[d] dioxole and thieno[3,2-d]pyrimidine moieties have been reported to exhibit diverse biological activities:
The acrylamide group may further enhance activity by forming covalent bonds with specific amino acid residues in target enzymes.
Analytical Characterization
To confirm the structure and purity of similar compounds:
-
Nuclear Magnetic Resonance (NMR): Provides insights into proton and carbon environments.
-
Mass Spectrometry (MS): Confirms molecular weight.
-
Infrared Spectroscopy (IR): Identifies functional groups like amides and aromatic systems.
-
X-ray Crystallography: Determines the precise 3D arrangement of atoms.
Research Findings and Applications
Preliminary studies on related compounds suggest potential therapeutic applications:
-
Anti-inflammatory Potential: Molecular docking studies indicate strong binding to inflammatory mediators like COX-2 and 5-LOX enzymes .
-
Anticancer Research: The thieno-pyrimidine scaffold has shown promise in inhibiting tumor growth in preclinical models .
-
Antibacterial Activity: The benzo[d] dioxole unit contributes to antibacterial properties by targeting bacterial enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume